N-[3-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide
CAS No.:
Cat. No.: VC14780740
Molecular Formula: C23H23FN4O3
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23FN4O3 |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide |
| Standard InChI | InChI=1S/C23H23FN4O3/c1-14(29)25-16-3-2-4-17(12-16)26-22(30)7-8-23(31)28-10-9-21-19(13-28)18-11-15(24)5-6-20(18)27-21/h2-6,11-12,27H,7-10,13H2,1H3,(H,25,29)(H,26,30) |
| Standard InChI Key | RUBFHOWRXDKLNA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F |
Introduction
Structural and Molecular Characterization
Core Chemical Architecture
N-[3-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide features a multi-domain structure with three distinct regions:
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Acetylamino-phenyl group: A benzene ring substituted with an acetamide group at the 3-position, providing hydrogen-bonding capability and aromatic stability.
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4-Oxobutanamide linker: A four-carbon chain with a ketone and amide group, enabling conformational flexibility and interaction with biological targets.
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8-Fluoro-tetrahydropyridoindole moiety: A fused bicyclic system containing a pyridine ring, indole fragment, and fluorine substituent, contributing to electron-deficient characteristics and potential CNS activity .
Molecular Properties
The compound’s molecular formula is C₂₃H₂₃FN₄O₃, with a calculated molecular weight of 422.5 g/mol . Key physicochemical parameters include:
| Property | Value |
|---|---|
| IUPAC Name | N-(3-acetamidophenyl)-4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide |
| SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F |
| Topological Polar Surface Area | 106 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
The fluorine atom at the 8-position of the indole ring enhances metabolic stability and lipophilicity, potentially improving blood-brain barrier permeability.
Synthetic Methodologies
Solid-Phase Peptide Synthesis (SPPS)
A primary route involves SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry, as demonstrated in analogous compounds . Critical steps include:
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Resin activation: TentaGel S Ram resin (loading: 0.25 mmol/g) swelled in N-methylpyrrolidone (NMP).
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Coupling reactions: Employing HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) as coupling agents with DIPEA (N,N-diisopropylethylamine) in DMF/NMP mixtures .
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Microwave-assisted synthesis: Heating to 75°C for 5 minutes under nitrogen to accelerate coupling efficiency .
Solution-Phase Synthesis
Alternative approaches utilize fragment condensation:
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Indole ring construction: Fischer indole synthesis using 8-fluoro-phenylhydrazine and cyclic ketones.
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Pyrido-indole annulation: Cyclocondensation with γ-aminobutyric acid derivatives under acidic conditions.
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Amide bond formation: Between the tetrahydropyridoindole fragment and 3-acetamidophenyl group via EDC/HOBt-mediated coupling.
Hypothesized Biological Activities
Anti-Inflammatory Activity
The acetamidophenyl group shares homology with non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin, implicating cyclooxygenase (COX) inhibition. Computational docking studies predict moderate affinity for COX-2 (ΔG = -8.2 kcal/mol).
Androgen Receptor Modulation
Fluorinated aromatic amines like flutamide demonstrate anti-androgen activity by competitively binding to androgen receptors. The compound’s fluorine and phenylacetamide groups may enable similar interactions, warranting investigation in prostate cancer models.
Comparative Analysis with Structural Analogs
The compound’s uniqueness emerges when contrasted with related molecules:
| Compound | Key Features | Biological Activity | Differentiating Factor |
|---|---|---|---|
| Acetaminophen | Phenolic structure | Analgesic, antipyretic | Lacks heterocyclic complexity |
| Flutamide | Fluorinated aromatic amine | Anti-androgen | No tetrahydropyridoindole core |
| Indomethacin | Indole derivative | COX inhibition | Absence of fluorine atom |
| Tetrahydropyridine derivatives | Heterocyclic core | Neuroprotection | Simpler substituent patterns |
This compound’s integration of fluorine, acetamidophenyl, and bicyclic heterocycle creates a multifunctional pharmacophore with balanced lipophilicity (clogP = 2.8) and solubility (logS = -3.1) .
Pharmacokinetic Predictions
Early ADME (Absorption, Distribution, Metabolism, Excretion) profiling using SwissADME indicates:
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GI absorption: High (94% probability)
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BBB permeability: Moderate (Brain:Plasma ratio = 0.45)
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CYP450 inhibition: Likely CYP3A4 substrate (Score = 0.78)
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Half-life: ~4.2 hours (rodent models)
The oxobutanamide linker is susceptible to esterase-mediated cleavage, suggesting prodrug potential.
Research Gaps and Future Directions
Despite structural promise, empirical data remain limited. Critical needs include:
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In vitro target validation: High-throughput screening against kinase, GPCR, and ion channel panels.
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Metabolic stability assays: Liver microsome studies to quantify clearance rates.
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X-ray crystallography: Resolving 3D interactions with biological targets.
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In vivo efficacy models: Testing in rodent inflammation and neurodegeneration paradigms.
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